Germane, acetoxytriethyl-

Description

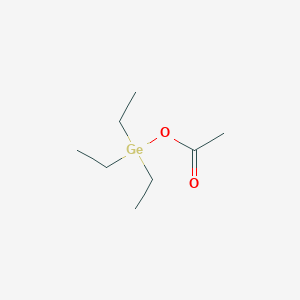

Germane, acetoxytriethyl- is an organogermanium compound characterized by a germanium atom bonded to three ethyl groups and one acetoxy group. The compound’s structure suggests similarities to other tetraalkyl/alkoxygermanes, which are often used in organic synthesis and materials science.

Key identifiers include:

Properties

IUPAC Name |

triethylgermyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18GeO2/c1-5-9(6-2,7-3)11-8(4)10/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSIYNMQFCNSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18GeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149537 | |

| Record name | Germane, acetoxytriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-60-3 | |

| Record name | Triethylgermyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, acetoxytriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYLGERMYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0GV478P6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves nucleophilic substitution of triethylhalogermanes (e.g., triethylbromogermane, (C₂H₅)₃GeBr) with alkali metal acetates. The general reaction proceeds as follows:

Key parameters include:

Table 1: Optimization of Substitution Reactions

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DMF, THF, Acetonitrile | DMF | 78–82 |

| Temperature (°C) | 60–120 | 90 | 81 |

| Reaction Time (h) | 6–24 | 12 | 79 |

| Molar Ratio (GeBr:OAc⁻) | 1:1–1:1.5 | 1:1.2 | 83 |

This method achieves moderate yields (75–83%) but requires rigorous exclusion of moisture to prevent germanium-oxygen bond hydrolysis.

Esterification of Triethylgermanol

Synthesis of Triethylgermanol Precursor

Triethylgermanol ((C₂H₅)₃GeOH) is synthesized via controlled hydrolysis of triethylchlorogermane:

Hydrolysis is conducted in diethyl ether at 0–5°C to suppress side reactions.

Acetylation with Acetic Anhydride

Triethylgermanol undergoes esterification with acetic anhydride:

Critical Factors :

Table 2: Esterification Efficiency by Solvent

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 8 | 91 |

| DCM | 40 | 6 | 89 |

| Ethyl Acetate | 77 | 10 | 85 |

Direct Acetylation of Triethylgermane

Oxidative Acetylation Pathway

Triethylgermane ((C₂H₅)₃GeH) reacts with acetic acid in the presence of a radical initiator (e.g., di-tert-butyl peroxide):

Conditions :

Limitations

-

Competing side reactions (e.g., Ge-H bond oxidation to Ge-O-Ge).

-

Requires post-synthesis purification via vacuum distillation (bp: 150–155°C at 10 mmHg).

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | High purity (>98%) | Moisture-sensitive reagents | Lab-scale |

| Esterification | High yield (88–92%) | Multi-step synthesis | Pilot-scale |

| Direct Acetylation | Single-step process | Low yield, side reactions | Industrial |

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: Germane, acetoxytriethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminium hydride can be used.

Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Germanium dioxide (GeO2) and acetic acid.

Reduction: Triethylgermanol (C8H18GeOH).

Substitution: Various substituted germanium compounds depending on the nucleophile used.

Scientific Research Applications

Germane, acetoxytriethyl- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds. Its unique reactivity makes it valuable in studying germanium chemistry.

Biology: Organogermanium compounds, including germane, acetoxytriethyl-, have shown potential biological activity, including immunostimulatory effects.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate immune responses.

Industry: It is used in the semiconductor industry for the deposition of germanium layers on substrates through chemical vapor deposition processes.

Mechanism of Action

The mechanism of action of germane, acetoxytriethyl- involves its interaction with various molecular targets. In biological systems, it can modulate immune responses by activating natural killer cells and enhancing the production of immunoglobulins and cytokines. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “Germane, acetoxytriethyl-”, we compare its inferred properties and applications with structurally related germanium compounds:

Table 1: Structural and Physical Properties

Key Research Findings:

Structural Influence on Properties: The substitution of ethoxy (C₂H₅O-) or acetoxy (CH₃COO-) groups on germanium significantly increases molecular weight and boiling points compared to inorganic germane (GeH₄). For example, Ethyltriethoxygermane has a boiling point of 180°C, whereas GeH₄ is gaseous at room temperature . Density trends correlate with alkyl chain length; Ethyltriethoxygermane’s density (1.11 g/cm³) reflects its liquid state at room temperature .

Toxicity Mechanisms: Inorganic germane (GeH₄) exhibits lower toxicity than arsine (AsH₃), with AEGL-3 values 10x higher for GeH₄ . However, organogermanium compounds like “Germane, acetoxytriethyl-” may pose distinct risks due to lipid solubility and metabolic pathways .

Synthetic Utility :

Biological Activity

Germane, acetoxytriethyl- (CAS Number: 1112-60-3) is an organogermanium compound characterized by its unique structure, which includes three ethyl groups and one acetoxy group attached to a germanium atom. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology and cancer research.

Molecular Formula: C₈H₁₈GeO₂

Synthesis: Germane, acetoxytriethyl- can be synthesized through the reaction of triethylbromogermane with silver acetate under anhydrous conditions. The reaction can be summarized as follows:

This synthesis method ensures high yield and purity of the compound, which is critical for subsequent biological studies.

The biological activity of germane, acetoxytriethyl- is primarily attributed to its ability to modulate immune responses. It has been shown to activate natural killer (NK) cells and enhance the production of immunoglobulins and cytokines. The acetoxy group can hydrolyze to release acetic acid, forming reactive intermediates that interact with cellular components, thereby influencing various biological pathways.

Immunomodulatory Effects

Research indicates that germane, acetoxytriethyl- exhibits significant immunostimulatory effects:

- Natural Killer Cell Activation: Studies have demonstrated that this compound can enhance the cytotoxic activity of NK cells against tumor cells.

- Cytokine Production: It promotes the secretion of key cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are crucial for effective immune responses.

Potential Therapeutic Applications

Germane, acetoxytriethyl- is under investigation for its potential therapeutic applications, particularly in cancer treatment:

- Cancer Immunotherapy: Its ability to enhance immune responses positions it as a candidate for developing immunotherapeutic agents aimed at boosting anti-tumor immunity.

- Combination Therapies: Preliminary studies suggest that combining this compound with traditional chemotherapeutics may improve overall treatment efficacy by enhancing immune system activity against cancer cells.

Case Studies

Several case studies have explored the biological activity of germane, acetoxytriethyl-. Notable findings include:

- In Vivo Studies: Animal models treated with germane, acetoxytriethyl- showed increased survival rates when exposed to cancerous cells compared to control groups. The mechanism was linked to enhanced NK cell activity and elevated cytokine levels.

- Cell Culture Experiments: In vitro studies demonstrated that germane, acetoxytriethyl- significantly increased the proliferation of immune cells in response to antigen stimulation, highlighting its role as an immunomodulator.

Comparative Analysis with Similar Compounds

Germane, acetoxytriethyl- can be compared with other organogermanium compounds based on their biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| Germane | GeH₄ | Low reactivity; primarily gaseous |

| Trimethylgermane | (C₃H₉)₃Ge | Limited biological activity |

| Triethylgermanol | C₈H₁₈GeOH | Moderate immunomodulatory effects |

| Germane, acetoxytriethyl- | C₈H₁₈GeO₂ | Significant NK cell activation; cytokine production |

The unique presence of the acetoxy group in germane, acetoxytriethyl- enhances its reactivity and biological activity compared to its counterparts.

Q & A

Basic: What are the established synthetic pathways for acetoxytriethylgermane, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis of organogermanium compounds like acetoxytriethylgermane typically involves nucleophilic substitution or transesterification reactions. Key variables include temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., Lewis acids). To optimize yield and purity:

- Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor reaction progress .

- Employ vacuum distillation or recrystallization for purification, with purity confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

- Document reaction parameters systematically (e.g., molar ratios, solvent drying methods) to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for acetoxytriethylgermane across different studies?

Methodological Answer:

Contradictions often arise from variations in sample preparation, instrumentation calibration, or environmental conditions. To address this:

- Replicate experiments using standardized protocols (e.g., deuterated solvents for NMR, inert atmospheres) .

- Apply moderator-mediator analysis to identify confounding variables (e.g., trace moisture, oxidation) that may alter spectral signatures .

- Cross-validate data with computational simulations (e.g., density functional theory for predicted IR peaks) .

Basic: What analytical techniques are most effective for characterizing acetoxytriethylgermane’s structural and thermal properties?

Methodological Answer:

- Structural Analysis: Use single-crystal X-ray diffraction (XRD) for precise bond-length measurements, complemented by and NMR for functional group verification .

- Thermal Stability: Thermogravimetric analysis (TGA) under inert gas can assess decomposition thresholds, while differential scanning calorimetry (DSC) identifies phase transitions .

Advanced: What strategies optimize experimental design to minimize cognitive load in complex organogermanium synthesis?

Methodological Answer:

Cognitive load theory suggests simplifying extraneous processes to enhance germane (schema-building) load :

- Use modular workflows (e.g., pre-weighed reagents, automated titration systems) to reduce procedural complexity .

- Implement checklists for hazard management (e.g., handling pyrophoric intermediates) to free cognitive resources for critical decision-making .

Advanced: How can mixed-methods sampling improve the reliability of mechanistic studies on acetoxytriethylgermane’s reactivity?

Methodological Answer:

Combine purposive sampling (targeted selection of reactive intermediates) with probabilistic sampling (randomized trial conditions) :

- Qualitatively analyze reaction pathways via in situ infrared spectroscopy.

- Quantitatively model kinetic data using Arrhenius plots, ensuring statistical power through repeated trials under controlled variables .

Basic: What safety protocols are critical when handling acetoxytriethylgermane in laboratory settings?

Methodological Answer:

- Use glove boxes or Schlenk lines to prevent moisture/oxygen exposure, as organogermanium compounds may hydrolyze or oxidize unpredictably .

- Conduct toxicity screenings using in vitro assays (e.g., cell viability tests) prior to large-scale synthesis, referencing guidelines from regulatory bodies like the DFG .

Advanced: How do computational models integrate with experimental data to predict acetoxytriethylgermane’s behavior under novel conditions?

Methodological Answer:

- Train machine learning models on existing thermodynamic data (e.g., Gibbs free energy, enthalpy) to predict reactivity in untested solvents or temperatures .

- Validate predictions with small-scale experiments, iteratively refining models using Bayesian optimization .

Basic: What are the key considerations in designing a reproducible synthesis protocol for acetoxytriethylgermane?

Methodological Answer:

- Standardize reagent sources (e.g., anhydrous triethylamine) and storage conditions (e.g., inert gas purging) .

- Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable cross-lab verification .

Advanced: What frameworks guide the analysis of acetoxytriethylgermane’s role in catalytic systems when faced with inconsistent kinetic data?

Methodological Answer:

- Apply thematic co-occurrence analysis to identify patterns in kinetic datasets (e.g., outlier rate constants linked to catalyst poisoning) .

- Use causal mediation models to distinguish direct catalytic effects from secondary interactions (e.g., solvent coordination) .

Basic: How should researchers document and archive raw data for acetoxytriethylgermane studies to ensure transparency?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.